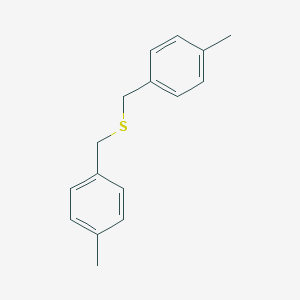
Sulfide, bis(4-methylbenzyl)-
Cat. No. B188787
Key on ui cas rn:
13250-88-9
M. Wt: 242.4 g/mol
InChI Key: KGBYNVUSDGMXEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05149767
Procedure details


A solution of 269.0 g (1.12 mol) of sodium sulfide hydrate and 12.0 g of tetrabutylammonium hydrogen sulfate (phase transfer catalyst) in 300 ml of water is introduced into a reaction vessel provided with a stirrer and thermometer. 212.6 g (1.52 mol) of 4-methylbenzyl chloride are added dropwise at below 40° C. in the course of 30 minutes (min), while stirring intensively. The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h) and then at 50°-60° C. for 1/2 h. The reaction mixture is cooled to 0°-5° C. and kept at this temperature for 1/2 h. The reaction mixture is filtered and the residue is dissolved in about 2 liters of ethyl acetate. The organic phase is extracted twice by shaking with deionized water (pH ~6) and dried over MgSO4. The ethyl acetate is removed on a rotary evaporator. The residue is dried overnight at RT under a high vacuum. 174.8 g (95% of theory) of di-(p-methylbenzyl) sulfide are obtained as slightly yellowish white crystals having a melting point of 74°-76° C.




Yield
95%
Identifiers


|
REACTION_CXSMILES
|
O.[S-2:2].[Na+].[Na+].[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10]Cl)=[CH:8][CH:7]=1>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH3:5][C:6]1[CH:13]=[CH:12][C:9]([CH2:10][S:2][CH2:5][C:6]2[CH:13]=[CH:12][C:9]([CH3:10])=[CH:8][CH:7]=2)=[CH:8][CH:7]=1 |f:0.1.2.3,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
269 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[S-2].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
catalyst
|
|
Smiles
|
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
212.6 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=CC=C(CCl)C=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring intensively
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
provided with a stirrer
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred at room temperature (RT) for 4 1/2 hours (h)
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to 0°-5° C.
|
WAIT
|
Type
|
WAIT
|
|
Details
|
kept at this temperature for 1/2 h
|
|
Duration
|
0.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture is filtered
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in about 2 liters of ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic phase is extracted twice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
by shaking with deionized water (pH ~6)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ethyl acetate is removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is dried overnight at RT under a high vacuum
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(CSCC2=CC=C(C=C2)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 174.8 g | |
| YIELD: PERCENTYIELD | 95% | |
| YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
